2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-ethylphenyl)acetamide
Description
Its structure features a 4-chlorophenyl substituent at the 6-position of the imidazothiazole core and an N-(4-ethylphenyl)acetamide moiety. This compound is synthesized via multi-step reactions involving condensation of hydrazide intermediates with appropriate aldehydes or acylating agents .
Properties
IUPAC Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3OS/c1-2-14-3-9-17(10-4-14)23-20(26)11-18-13-27-21-24-19(12-25(18)21)15-5-7-16(22)8-6-15/h3-10,12-13H,2,11H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOODMIKPPVFEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-ethylphenyl)acetamide is part of a class of imidazo[2,1-b][1,3]thiazole derivatives that have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 455.96 g/mol. The structural features include:
- An imidazo[2,1-b][1,3]thiazole core.
- A chlorophenyl substituent.
- An ethylphenyl acetamide moiety.
Antitumor Activity
Imidazo[2,1-b][1,3]thiazole derivatives have shown significant antitumor properties. The presence of the thiazole ring appears crucial for cytotoxic activity against various cancer cell lines. For instance:
- IC50 Values : Studies have reported IC50 values for related compounds in the range of 1.61 µg/mL to 1.98 µg/mL against different tumor cell lines such as Jurkat and A-431 cells .
- Mechanism : The antitumor effect is often attributed to the ability of these compounds to interfere with cellular signaling pathways involved in proliferation and apoptosis.
Antimicrobial Activity
The compound exhibits broad-spectrum antimicrobial properties:
- Bacterial Inhibition : It has been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Mechanism : The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Antioxidant Activity
The antioxidant potential of imidazo[2,1-b][1,3]thiazole derivatives is notable:
- Assays : Various assays such as the TBARS assay have demonstrated that modifications at specific positions can enhance antioxidant activity significantly .
- Relevance : This activity is crucial in mitigating oxidative stress-related diseases.
Study 1: Antitumor Efficacy
A study evaluated the efficacy of a series of thiazole derivatives including our compound against human cancer cell lines. Results indicated that compounds with electron-withdrawing groups like chlorine exhibited increased cytotoxicity due to enhanced interaction with target proteins involved in cancer progression .
Study 2: Antimicrobial Properties
In vitro studies assessed the antimicrobial effects against several pathogens. The results showed that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent against infections .
Data Table
| Biological Activity | IC50 (µg/mL) | Mechanism |
|---|---|---|
| Antitumor (Jurkat cells) | 1.61 | Inhibition of cell proliferation |
| Antimicrobial | Varies | Disruption of cell wall synthesis |
| Antioxidant | EC50 = 0.565 | Scavenging free radicals |
Comparison with Similar Compounds
(a) Substituents on the Phenyl Ring
- 4-Chlorophenyl vs. 4-Bromophenyl: Bromine substitution (e.g., in 2-[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]-N-(3-oxo-1-thia-4-azaspiro[4.4]non-4-yl)acetamide) increases molecular weight (MW: ~465.02 g/mol) compared to chlorine (MW: ~381.88–382.89 g/mol) .
- 4-Methoxyphenyl : Compounds like N-[(4-chlorophenyl)methyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide (MW: 419.91 g/mol) show increased solubility due to the methoxy group’s polarity .
(b) Modifications on the Acetamide Side Chain
- N-(4-Methylphenyl) : The methyl-substituted analog (L708-0978 , MW: 381.88 g/mol) has lower lipophilicity compared to the ethyl-substituted target compound (MW: ~382.89 g/mol), which may affect membrane permeability .
- N-(Pyridinyl) : Derivatives such as 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)acetamide (5j, MW: 539.22 g/mol) incorporate heterocyclic moieties, enhancing interactions with kinase targets like VEGFR2 .
(c) Functional Group Additions
- Hydrazinecarbothioamide : Compounds like 3d (MW: ~500 g/mol) exhibit aldose reductase (AR) inhibition (IC₅₀: 0.42 µM), attributed to the thioamide group’s electron-withdrawing effects .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
